(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. The exact synthesis would depend on the desired configuration and the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these groups around the central benzene ring. The presence of the double bond in the propenenitrile group indicates that this compound has some degree of unsaturation .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in the molecule. For example, the benzoyl group could undergo reactions typical of carbonyl compounds, while the dimethylamino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and carbonyl groups could affect its solubility in different solvents .Scientific Research Applications
Chemical Properties and Synthesis
- The compound is related to a class of substituted propenoates, exhibiting diverse substituents at the C(2) = C(3) double bond, which includes benzoyl and ethoxycarbonyl groups. These bulky substituents significantly influence the molecular conformation and reactivity (Sinur, Golič, & Stanovnik, 1994).
Antioxidant and Stability Studies
- Studies on antioxidants and light stabilizers reveal that similar compounds undergo hydrogen abstraction reactions, providing insights into their potential as stabilizing agents in polymers and other materials (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).
Reactions and Derivative Synthesis
- Research on orthoamides and derivatives shows that these compounds can react to form a variety of structures, hinting at their versatility in synthetic chemistry (Bredereck, Simchen, & Griebenow, 1974).
Applications in Catalysis and Polymerization
- Complexes involving similar compounds have been studied as model systems for enzyme catalysis, offering insights into their potential as catalysts in synthetic and biological processes (Taki, Kumei, Itoh, & Fukuzumi, 2000).
- In the field of polymer chemistry, these compounds have been utilized in ring-opening polymerization, indicating their role in the development of new polymeric materials (Calvo, Davidson, & García-Vivó, 2011).
Biochemical and Medicinal Research
- The related compounds have been studied for their interaction with various biological systems, shedding light on their potential medicinal applications (Kadoma, Ito, Atsumi, & Fujisawa, 2009).
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it may inhibit or enhance the activity of certain enzymes or receptors
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interactions with various targets. These effects can have downstream consequences, altering the normal functioning of cells and tissues
Result of Action
The molecular and cellular effects of the compound’s action depend on its interactions with its targets and the biochemical pathways it affects. These effects can range from changes in enzyme activity to alterations in signal transduction
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules. The compound’s action may also be influenced by the specific characteristics of the biological environment in which it is active
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-2-[3-(4-tert-butylphenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2,3)18-9-11-19(12-10-18)26-20-8-6-7-16(13-20)21(25)17(14-23)15-24(4)5/h6-13,15H,1-5H3/b17-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLOXVGCYAQED-ICFOKQHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)/C(=C\N(C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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